

Reproducibility of Experimental Findings with the TBK1 Inhibitor GSK8612: A Comparative Guide

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Compound of Interest		
Compound Name:	GSK8612	
Cat. No.:	B15605141	Get Quote

This guide provides a comprehensive overview of the experimental findings related to **GSK8612**, a potent and highly selective inhibitor of TANK-binding Kinase-1 (TBK1). The data presented here is intended for researchers, scientists, and drug development professionals to facilitate the replication and extension of these findings.

GSK8612 has been characterized as a valuable chemical probe for dissecting the biological roles of TBK1 in various physiological and pathological processes, including innate immunity, neuroinflammation, and oncology.[1][2]

Quantitative Performance Data

The following tables summarize the key quantitative metrics reported for **GSK8612** across various biochemical and cellular assays. These data points are crucial for assessing the potency and selectivity of the inhibitor and for designing future experiments.

Table 1: Biochemical and Cellular Potency of GSK8612



Parameter	Value	Assay System	Reference
pKd for TBK1	8.0	Kinobeads assay (mixture of cell lines and tissue extracts)	[2][3]
pIC50 for recombinant TBK1	6.8	Biochemical functional assay	[3][4]
pIC50 for IRF3 phosphorylation	6.0	Poly(I:C)-stimulated Ramos cells	[2]
pIC50 for IFNα secretion	6.1	Poly(I:C)-stimulated human PBMCs	[2]
pIC50 for IFNβ secretion	5.9	THP-1 cells stimulated with dsDNA- containing virus	[2]
pIC50 for IFNβ secretion	6.3	THP-1 cells stimulated with cGAMP	[2]

Table 2: Selectivity Profile of **GSK8612** Compared to Other Kinase Inhibitors

Kinase	GSK8612 (pKd)	BX795 (pKd)	MRT67307 (pKd)	Reference
TBK1	8.0	7.4	7.5	[2]
ΙΚΚε	6.0	Not Reported	Not Reported	[2]
STK17B	6.2	Not Reported	Not Reported	[2]
AAK1	5.1	High Affinity	High Affinity	[2]

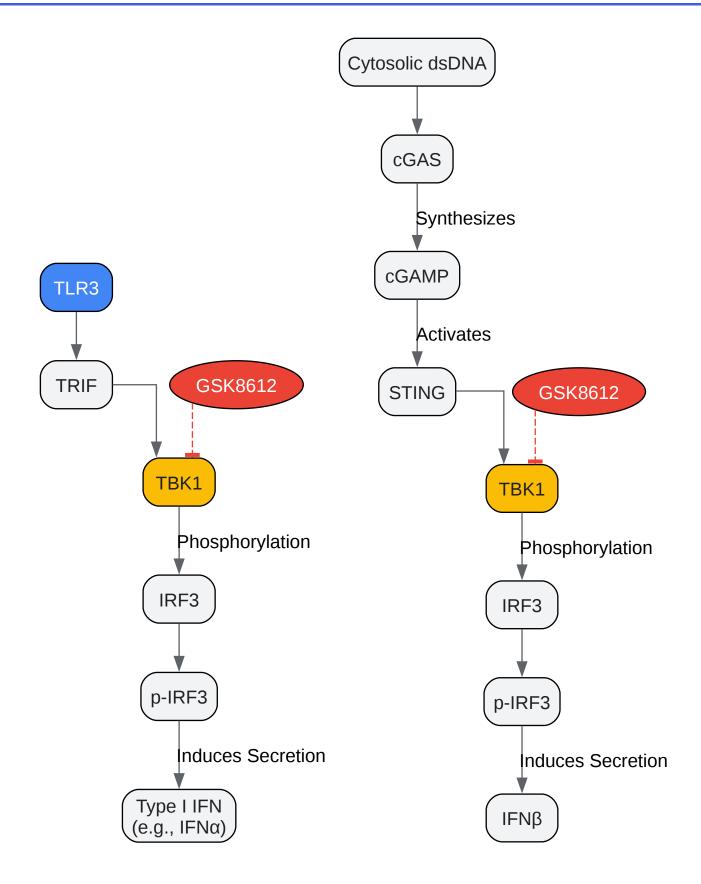
Note: The pKd values for BX795 and MRT67307 were determined against the phosphorylated form of TBK1. **GSK8612** demonstrates over 100-fold selectivity for TBK1 over its close family member IKKɛ and approximately 1000-fold selectivity over AAK1, a high-affinity target for other inhibitors like BX795 and MRT67307.[2]



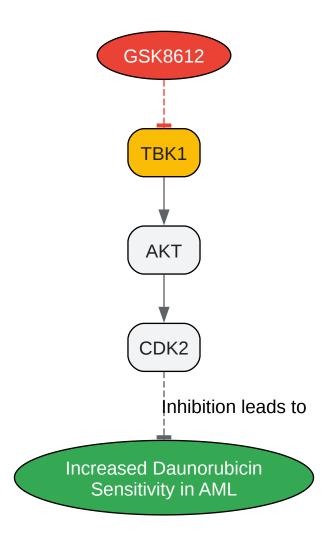
Key Signaling Pathways Modulated by GSK8612

GSK8612 has been instrumental in elucidating the role of TBK1 in several key signaling cascades. The following diagrams illustrate these pathways.

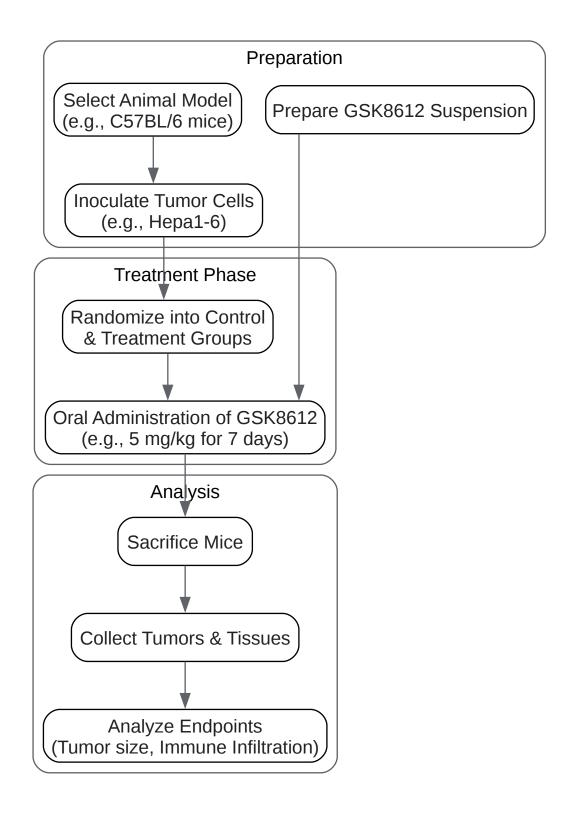












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